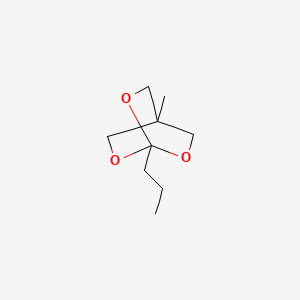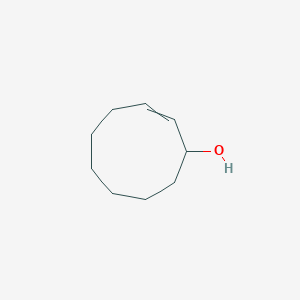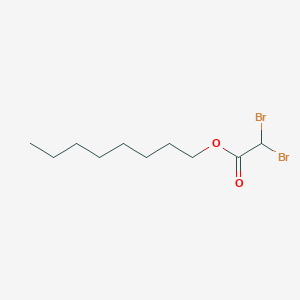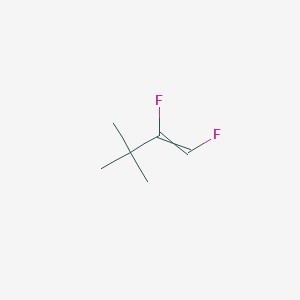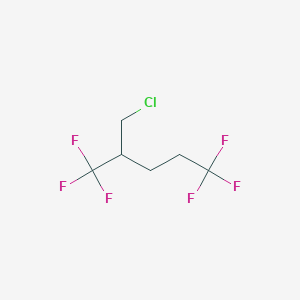
4-Methyl-2-(trimethylsilyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trimethylsilyl)phenol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenol ring. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trimethylsilyl)phenol can be synthesized through several methods. One common approach involves the protection of phenols using trimethylsilyl chloride in the presence of a base such as triethylamine . This reaction typically proceeds via an S_N2-like mechanism, where the alcohol attacks the silicon atom, forming a trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection strategies. The use of chlorotrimethylsilane and a suitable base ensures efficient production, with the reaction conditions optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Phenols with different substituents
Aplicaciones Científicas De Investigación
4-Methyl-2-(trimethylsilyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(trimethylsilyl)phenol involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the phenolic site. This protection is particularly useful in multi-step organic syntheses, where selective reactions are required .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)phenol
- 2-Amino-4-methylphenol, 2TMS derivative
Comparison
4-Methyl-2-(trimethylsilyl)phenol is unique due to the presence of both a methyl group and a trimethylsilyl group on the phenol ring. This combination provides distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
58933-96-3 |
|---|---|
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
4-methyl-2-trimethylsilylphenol |
InChI |
InChI=1S/C10H16OSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7,11H,1-4H3 |
Clave InChI |
VRLOTVSORLJHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


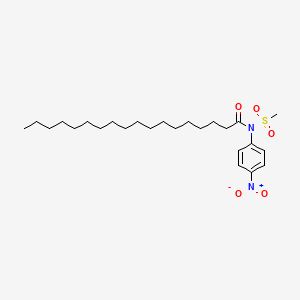
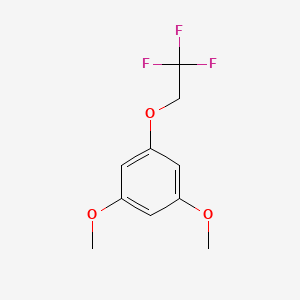
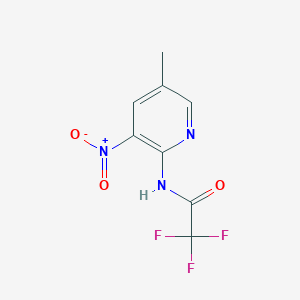
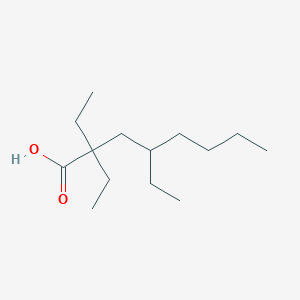
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
